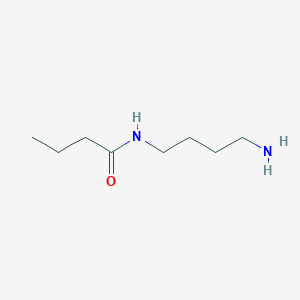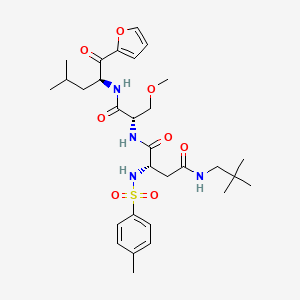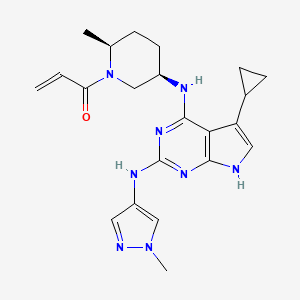![molecular formula C13H20N6O4 B12404330 (2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12404330.png)
(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate sugar moiety and purine base.
Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside.
Protection and Deprotection Steps: Protective groups are often used to protect reactive hydroxyl groups during the synthesis and are later removed.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Automated Synthesis: Using automated synthesizers to streamline the process.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Batch Reactors: To handle large volumes of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino groups can participate in substitution reactions to form different analogs.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Reduced nucleoside analogs.
Substitution Products: Various substituted nucleoside analogs.
Applications De Recherche Scientifique
Chemistry
Synthesis of Novel Compounds: Used as a starting material for the synthesis of new nucleoside analogs with potential therapeutic applications.
Biology
DNA/RNA Studies: Used in studies to understand the mechanisms of DNA and RNA synthesis and function.
Medicine
Antiviral Therapies: Investigated for its potential to inhibit viral replication by interfering with viral nucleic acid synthesis.
Anticancer Therapies: Studied for its ability to inhibit the proliferation of cancer cells by disrupting DNA synthesis.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.
Mécanisme D'action
The compound exerts its effects by incorporating into nucleic acids during their synthesis. This incorporation can lead to:
Chain Termination: Preventing the elongation of the nucleic acid chain.
Mutagenesis: Introducing mutations that disrupt the function of the nucleic acid.
Inhibition of Enzymes: Inhibiting enzymes involved in nucleic acid synthesis, such as polymerases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: Another nucleoside analog used in antiviral therapies.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer therapy.
Uniqueness
Structural Features: The presence of the dimethylamino group and the specific stereochemistry of the sugar moiety make this compound unique.
Mechanism of Action: Its ability to interfere with nucleic acid synthesis in a specific manner distinguishes it from other nucleoside analogs.
Propriétés
Formule moléculaire |
C13H20N6O4 |
|---|---|
Poids moléculaire |
324.34 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C13H20N6O4/c1-13(22)8(21)6(4-20)23-11(13)19-5-15-7-9(18(2)3)16-12(14)17-10(7)19/h5-6,8,11,20-22H,4H2,1-3H3,(H2,14,16,17)/t6-,8?,11-,13+/m1/s1 |
Clé InChI |
BWPYYBLIJYBCRG-RGVNZVAYSA-N |
SMILES isomérique |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(N=C3N(C)C)N)O |
SMILES canonique |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3N(C)C)N)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


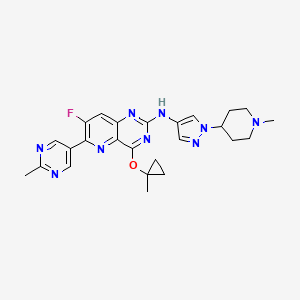
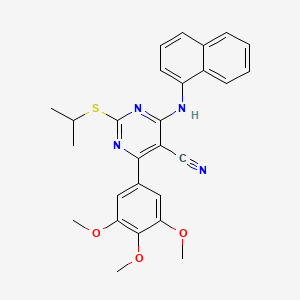

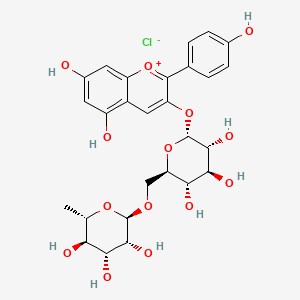
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)

![2-[[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)pyrimidin-4-yl]amino]-6-fluorobenzamide](/img/structure/B12404279.png)



